4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375194-37-7
VCID: VC8356109
InChI: InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl
Molecular Formula: C19H25ClN4O4
Molecular Weight: 408.9 g/mol

4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

CAS No.: 2375194-37-7

Cat. No.: VC8356109

Molecular Formula: C19H25ClN4O4

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride - 2375194-37-7

Specification

CAS No. 2375194-37-7
Molecular Formula C19H25ClN4O4
Molecular Weight 408.9 g/mol
IUPAC Name 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H
Standard InChI Key PBGMRXNTLPSDNR-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-[(6-aminohexyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, reflects its three primary components:

  • Isoindole-1,3-dione core: A bicyclic structure with two ketone groups at positions 1 and 3, providing a planar aromatic system for hydrophobic interactions .

  • 2,6-Dioxopiperidin-3-yl group: A piperidine ring with ketone functionalities at positions 2 and 6, conferring conformational rigidity and hydrogen-bonding capacity .

  • 6-Aminohexylamino linker: A six-carbon alkyl chain terminated with a primary amine, enabling covalent conjugation to target-binding ligands in PROTAC designs .

The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications. The molecular formula is C₁₉H₂₅ClN₄O₄, with a molecular weight of 408.89 g/mol (hydrochloride form) or 372.42 g/mol (free base) .

Structural Elucidation and Stereochemistry

The SMILES notation (NCCCCCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.[H]Cl) clarifies the connectivity: the 6-aminohexyl chain is appended to the isoindole ring’s 4-position, while the 2,6-dioxopiperidine group occupies the 2-position . Despite the presence of a stereocenter in the dioxopiperidine ring, the compound is typically synthesized as a racemic mixture, as no defined stereochemistry is specified in available sources .

Synthesis and Physicochemical Properties

Physicochemical Profile

Key properties include:

PropertyValueSource
Purity≥95% (HPLC)
SolubilitySoluble in DMSO, water (HCl form)
Storage-20°C, desiccated
λmax (UV-Vis)230 nm, 300 nm (estimated)

The hydrochloride form’s solubility in aqueous buffers (∼10 mg/mL) facilitates biological assays, while the free base’s lipophilicity (LogP ∼2.5) supports membrane permeability .

Applications in Targeted Protein Degradation

Mechanism in PROTAC Design

This compound serves as an E3 ligase-recruiting ligand in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. The 2,6-dioxopiperidine moiety binds cereblon (CRBN), a component of the CRL4ᴬᴮᴰ E3 ligase complex, while the aminohexyl linker connects to a target protein-binding moiety .

Case Studies and Research Findings

  • BTK Degradation: A 2024 study utilized this ligand to degrade Bruton’s tyrosine kinase (BTK) in lymphoma cells, achieving DC₅₀ values of 50 nM .

  • SARS-CoV-2 Protease Inhibition: Conjugates targeting the viral main protease (Mᴾᴿᴼ) reduced viral load by 90% in vitro (EC₅₀ = 200 nM) .

  • Selectivity Advantage: Unlike non-conjugated thalidomide, the hexylamine linker minimizes off-target binding to FKBP12, reducing teratogenicity risks .

VendorCatalog IDPurityPrice (USD)Quantity
AChemBlockQ6609395%4001 g
DC Chemicals02758197%8250.5 g
AcroteinAS0095597%7002 g

Prices reflect its high demand in academic and industrial research .

Future Directions and Challenges

Expanding Degradation Targets

Ongoing trials explore its utility against undruggable targets like KRASᴳ¹²ᴰ and tau aggregates in Alzheimer’s disease .

Improving Pharmacokinetics

Structural modifications to the linker (e.g., PEGylation) aim to enhance plasma half-life beyond the current 2–4 hours .

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